Vosaroxin

Catalog No.
S548268
CAS No.
175414-77-4
M.F
C18H19N5O4S
M. Wt
401.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vosaroxin

CAS Number

175414-77-4

Product Name

Vosaroxin

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-dihydro-7-(3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid, AG 7352, AG-7352, AG7352, SNS-595, voreloxin, vosaroxin

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Description

The exact mass of the compound Vosaroxin is 401.11577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    As mentioned earlier, Vosaroxin targets topoisomerase II. This enzyme helps untangle DNA strands during replication, allowing the copying process to proceed. Vosaroxin binds to topoisomerase II, stabilizing the DNA-enzyme complex and ultimately leading to DNA damage and cell death in cancer cells. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

  • Research Focus

    The primary focus of scientific research on Vosaroxin has been its potential application in treating acute myeloid leukemia (AML), a type of blood cancer. AML is characterized by the rapid growth of abnormal white blood cells in the bone marrow. Studies have explored the efficacy of Vosaroxin, particularly in combination with other chemotherapy drugs like cytarabine, for treating relapsed or refractory AML. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

  • Clinical Trial Results

    While Vosaroxin demonstrated some promise in early clinical trials, larger studies did not show a statistically significant improvement in overall survival for AML patients. Due to these findings, the marketing authorization application for Vosaroxin was withdrawn. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Exact Mass

401.11577

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6A90IIZ19

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Vosaroxin is a small molecule and a naphthyridine analogue with antineoplastic activity. Vosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, hence reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX53 - Vosaroxin

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

175414-77-4

Wikipedia

Vosaroxin

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Evanchik MJ, Allen D, Yoburn JC, Silverman JA, Hoch U. Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiaz olyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin; formerly SNS-595), a novel replication-dependent DNA-damaging agent. Drug Metab Dispos. 2009 Mar;37(3):594-601. Epub 2008 Dec 12. PubMed PMID: 19074528.
2: Hoch U, Lynch J, Sato Y, Kashimoto S, Kajikawa F, Furutani Y, Silverman JA. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65. Epub 2008 Oct 19. PubMed PMID: 18931998.
3: Mills DA, Fekrazad HM, Verschraegen CF. SNS-595, a naphthyridine cell cycle inhibitor and stimulator of apoptosis for the treatment of cancers. Curr Opin Investig Drugs. 2008 Jun;9(6):647-57. Review. PubMed PMID: 18516764.
4: Srivastava SK, Jha A, Agarwal SK, Mukherjee R, Burman AC. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents Med Chem. 2007 Nov;7(6):685-709. Review. PubMed PMID: 18045063.
5: Tsuzuki Y, Tomita K, Shibamori K, Sato Y, Kashimoto S, Chiba K. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem. 2004 Apr 8;47(8):2097-109. PubMed PMID: 15056007.

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